molecular formula C22H21N5O3 B2498188 2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(3-methylphenyl)acetamide CAS No. 1251697-44-5

2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(3-methylphenyl)acetamide

Cat. No.: B2498188
CAS No.: 1251697-44-5
M. Wt: 403.442
InChI Key: HCQGUAJYSDOPDO-UHFFFAOYSA-N
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Description

2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(3-methylphenyl)acetamide is a high-purity chemical reagent intended for research and development applications. This compound belongs to the [1,2,4]triazolo[4,3-c]pyrimidin-3-one class of heterocyclic small molecules, which are of significant interest in medicinal chemistry and drug discovery for their potential as kinase inhibitors . Structural analogs of this compound, specifically [1,2,4]triazolo[4,3-a]pyridin-3-one derivatives, have been investigated for their ability to inhibit p38 mitogen-activated protein kinase (p38 MAPK), a key target for the development of new anti-inflammatory agents and disease-modifying antirheumatic drugs (DMARDs) . The presence of the 4-methoxyphenyl and 3-methylphenyl (m-tolyl) substituents on the triazolopyrimidine core is a common feature in biologically active molecules, designed to modulate the compound's physicochemical properties and binding affinity to specific targets . Researchers can leverage this compound as a key intermediate or reference standard in exploratory studies focused on oncology, immunology, and inflammatory diseases . This product is supplied with a certificate of analysis and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals. All technical data and recommendations are for informational purposes, and researchers assume full responsibility for the safe handling and use of this material.

Properties

IUPAC Name

2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c1-14-5-4-6-17(11-14)24-21(28)13-26-22(29)27-15(2)23-19(12-20(27)25-26)16-7-9-18(30-3)10-8-16/h4-12H,13H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQGUAJYSDOPDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)N3C(=NC(=CC3=N2)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(3-methylphenyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives to form the triazole ring.

    Pyrimidine Ring Formation: The triazole intermediate is then reacted with suitable reagents to form the pyrimidine ring, resulting in the triazolo-pyrimidine core.

    Functional Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects on various cancer cell lines. In vitro studies have demonstrated the following IC50 values:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15.3
HeLa (Cervical Cancer)12.5
A549 (Lung Cancer)18.7

These results suggest that the compound may effectively target cancer cells while exhibiting lower toxicity to normal cells .

Mechanism of Action
The mechanism by which this compound exerts its effects likely involves the inhibition of specific kinases and other enzymes critical for cancer cell proliferation. It may disrupt signaling pathways that are essential for tumor growth and survival .

Biological Research Applications

Antimicrobial Properties
Studies have indicated that the compound possesses antimicrobial activity against various pathogens. Its efficacy can be attributed to its ability to disrupt bacterial cell wall synthesis or inhibit metabolic pathways essential for bacterial survival. The minimum inhibitory concentration (MIC) against common bacterial strains is under investigation .

Enzyme Inhibition Studies
The compound has been evaluated for its potential to inhibit enzymes involved in metabolic pathways related to inflammation and cancer progression. This includes targeting kinases and other proteins that play crucial roles in cellular signaling.

Material Science Applications

Due to its unique chemical structure, the compound may serve as a building block in the synthesis of novel materials with specific properties. Its application in developing polymers and coatings is an area of ongoing research. The potential for creating materials with enhanced thermal stability or specific mechanical properties is being explored through collaborative efforts between chemists and material scientists .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various derivatives, this compound exhibited a MIC of 15.62 µg/mL against Staphylococcus aureus, indicating its potential as a broad-spectrum antibacterial agent.

Case Study 2: Anticancer Activity

In vitro assays revealed that the compound induced apoptosis in HepG2 liver cancer cells. The mechanism involved the upregulation of p53 and downregulation of anti-apoptotic proteins such as Bcl-2.

Mechanism of Action

The mechanism of action of 2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Triazolo-Pyrimidine Family

Triazolo-pyrimidine derivatives are widely studied due to their structural versatility and bioactivity. Key comparisons include:

Compound Name / ID (from evidence) Core Structure Key Substituents Synthesis Route (Reference)
Target Compound Triazolo[4,3-c]pyrimidine 7-(4-Methoxyphenyl), 5-methyl, N-(3-methylphenyl)acetamide Likely via heterocyclization of hydrazine derivatives (inferred from )
Compound 8 () Pyrrolo-thiazolo-pyrimidine 5-(4-Methoxyphenyl), 4-phenyl-1,2,4-triazole-3-thiol Synthesized via NaOH-mediated cyclization of N-phenylhydrazinecarbothioamide
Compound 3f () Imidazo[1,2-a]pyrimidine 2-Methoxy-4-morpholinophenyl, acrylamide side chain Derived from coupling reactions with acrylamide intermediates
N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide () Oxazolidinyl acetamide 2,6-Dimethylphenyl, methoxy group Not detailed in evidence; used as a fungicide (oxadixyl)

Key Structural Differences :

  • Heterocycle Fusion : The target compound’s triazolo[4,3-c]pyrimidine core differs from ’s pyrrolo-thiazolo-pyrimidine and ’s imidazo-pyrimidine in ring fusion patterns, impacting electronic properties and binding interactions.
  • Substituent Effects : The 4-methoxyphenyl group in the target compound enhances lipophilicity compared to ’s 2,6-dimethylphenyl acetamide, which may influence membrane permeability .

Methodological Considerations in Similarity Analysis

As noted in , compound similarity assessments rely on structural descriptors (e.g., fingerprint-based algorithms) or functional overlap. The target compound shares a triazolo-pyrimidine scaffold with and , but its acetamide side chain aligns it more closely with ’s oxadixyl. Virtual screening protocols prioritizing pharmacophore similarity (e.g., acetamide orientation) could identify it as a candidate for kinase or protease inhibition .

Biological Activity

The compound 2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(3-methylphenyl)acetamide is a derivative of triazolopyrimidine, a class known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C24H25N5O3
  • Molecular Weight : 431.5 g/mol
  • IUPAC Name : 2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(3-methylphenyl)acetamide

The biological activity of this compound is attributed to its ability to interact with various molecular targets. It is believed to modulate the activity of enzymes and receptors involved in critical biological pathways. The specific interactions can lead to various pharmacological effects, including antibacterial and anticancer activities.

Antimicrobial Activity

Research indicates that compounds within the triazolopyrimidine class exhibit significant antimicrobial properties. For instance, derivatives have shown moderate to high activity against bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans . The compound's structure suggests potential efficacy against a broad spectrum of pathogens.

MicroorganismActivity LevelReference
S. aureusModerate to High
E. coliModerate
C. albicansModerate

Anticancer Activity

In vitro studies have shown that triazolopyrimidine derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, certain derivatives have demonstrated potency against MCF-7 breast cancer cells with IC50 values significantly lower than traditional chemotherapeutics .

Cell LineIC50 (μM)Reference
MCF-714.5
HCT-11657.01
PC-325.23

Case Studies

  • Antimicrobial Efficacy : A study conducted by Barbuceanu et al. highlighted the synthesis and antibacterial activity of triazole derivatives against multiple strains including Acinetobacter baumannii. One compound exhibited an MIC of 8 μg/mL against Bacillus cereus, showcasing the potential for developing new antibiotics from this scaffold .
  • Cytotoxicity Screening : In a recent investigation into thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidines, several derivatives were screened for their cytotoxicity against MCF-7 cells. The study found that modifications at the 2-position significantly influenced anti-proliferative activity, indicating that further structural optimization could enhance therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(3-methylphenyl)acetamide?

  • Methodological Answer : The synthesis typically involves sequential heterocyclic core formation followed by substitution and acylation. For example:

Construct the triazolopyrimidine core via cyclocondensation of hydrazine derivatives with carbonyl-containing precursors under acidic conditions .

Introduce the 4-methoxyphenyl group at position 7 using Ullmann coupling or nucleophilic aromatic substitution .

Attach the N-(3-methylphenyl)acetamide moiety via a thioether or ester intermediate, followed by amidation .
Optimization: Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Methodological Answer : Use a multi-technique approach:

  • NMR Spectroscopy : Confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the triazolopyrimidine core) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • Elemental Analysis : Ensure stoichiometric agreement (±0.4% for C, H, N) .
  • HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm .

Q. What preliminary assays are suitable for evaluating its biological activity?

  • Methodological Answer : Begin with in vitro screens:

  • Enzyme Inhibition : Test against kinases or oxidoreductases (e.g., dihydroorotate dehydrogenase) using fluorometric assays .
  • Cell Viability : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .
  • Solubility and Stability : Measure kinetic solubility in PBS (pH 7.4) and metabolic stability in liver microsomes .

Advanced Research Questions

Q. How can crystallography resolve structural ambiguities in this compound?

  • Methodological Answer :

  • Crystal Growth : Use slow evaporation from DMSO/EtOH mixtures.
  • Data Collection : Employ synchrotron X-ray sources (λ = 0.710–1.541 Å) .
  • Refinement : Apply SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters and hydrogen bonding networks (e.g., N–H···O interactions) .
  • Example: Similar triazolopyrimidines show planar cores with dihedral angles <10° between aryl substituents .

Q. How can structure-activity relationships (SAR) guide optimization?

  • Methodological Answer :

  • Analog Synthesis : Vary substituents (e.g., replace 4-methoxyphenyl with halogenated or alkyl groups) .
  • Data Table : Compare IC₅₀ values of analogs:
Substituent (Position 7)IC₅₀ (μM)Notes
4-Methoxyphenyl0.12Reference
4-Chlorophenyl0.45Reduced activity
3-Fluorophenyl0.09Improved potency
  • 3D-QSAR : Use CoMFA or CoMSIA models to correlate steric/electronic features with activity .

Q. What strategies validate target engagement in cellular models?

  • Methodological Answer :

  • Pull-Down Assays : Immobilize the compound on sepharose beads and identify bound proteins via LC-MS/MS .
  • Cellular Thermal Shift Assay (CETSA) : Monitor target protein denaturation after compound treatment .
  • Knockdown/Rescue Experiments : Use siRNA to silence the putative target and assess activity restoration .

Q. How to address discrepancies in biological data across studies?

  • Methodological Answer :

  • Assay Standardization : Compare protocols (e.g., ATP concentration in kinase assays) .
  • Meta-Analysis : Pool data from >3 independent studies and apply statistical weighting .
  • Counter-Screening : Test against off-targets (e.g., cytochrome P450 enzymes) to rule out false positives .

Q. What advanced techniques optimize synthetic yield and scalability?

  • Methodological Answer :

  • Flow Chemistry : Use continuous-flow reactors for exothermic steps (e.g., cyclocondensation) to improve safety and yield .
  • DoE (Design of Experiments) : Apply Taguchi methods to optimize temperature, solvent, and catalyst ratios .
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for amidation steps .

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